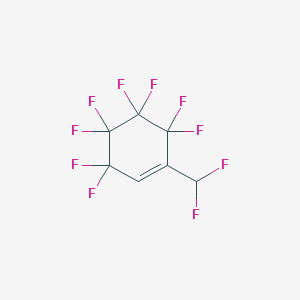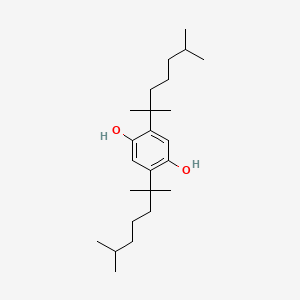
2,3-Bis(hexadecyloxy)propyl butyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(hexadecyloxy)propyl butyl phosphate is a synthetic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is characterized by its unique structure, which includes two hexadecyloxy groups attached to a propyl backbone, with a butyl phosphate group at one end.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexadecyloxy)propyl butyl phosphate typically involves the reaction of 2,3-dihydroxypropyl butyl phosphate with hexadecanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, including 2,3-dihydroxypropyl butyl phosphate and hexadecanol, are fed into a reactor equipped with a heating system and a catalyst. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the final product. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(hexadecyloxy)propyl butyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphonate group.
Substitution: The hexadecyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphonate derivatives.
Substitution: Various alkyl or aryl-substituted phosphates.
Applications De Recherche Scientifique
2,3-Bis(hexadecyloxy)propyl butyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Plays a role in the study of cell membrane dynamics and lipid-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component of synthetic lung surfactants.
Industry: Utilized in the production of cosmetics, personal care products, and industrial lubricants.
Mécanisme D'action
The mechanism of action of 2,3-Bis(hexadecyloxy)propyl butyl phosphate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The molecular targets include phospholipases and other enzymes involved in lipid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Bis(hexadecyloxy)propyl dihydrogen phosphate
- 1,2-Di-O-hexadecylglycero-3-phosphoric acid
- Dihexadecylphosphatidic acid
Uniqueness
2,3-Bis(hexadecyloxy)propyl butyl phosphate is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its butyl phosphate group provides enhanced stability and resistance to hydrolysis compared to similar compounds. Additionally, the presence of two hexadecyloxy groups contributes to its hydrophobic nature, making it an effective surfactant and emulsifier.
Propriétés
Numéro CAS |
112396-59-5 |
|---|---|
Formule moléculaire |
C39H80O6P- |
Poids moléculaire |
676.0 g/mol |
Nom IUPAC |
butyl 2,3-dihexadecoxypropyl phosphate |
InChI |
InChI=1S/C39H81O6P/c1-4-7-10-12-14-16-18-20-22-24-26-28-30-32-34-42-37-39(38-45-46(40,41)44-36-9-6-3)43-35-33-31-29-27-25-23-21-19-17-15-13-11-8-5-2/h39H,4-38H2,1-3H3,(H,40,41)/p-1 |
Clé InChI |
YTIUCWMQYFZCDP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCC)OCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(1,3-Dioxolan-2-yl)-2-phenyl-6H-1,3-thiazin-4-yl]methanol](/img/structure/B14308897.png)
![7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one](/img/structure/B14308901.png)
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)

![N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide](/img/structure/B14308923.png)


![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)


![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)



